![molecular formula C10H12ClNO2 B3336055 Alanine, N-(4-chlorophenyl)-2-methyl- CAS No. 17413-86-4](/img/structure/B3336055.png)
Alanine, N-(4-chlorophenyl)-2-methyl-
Overview
Description
“N-(4-Chlorophenyl)-β-alanine” is a synthetic intermediate used for the synthesis of azole heterocycles . It has been characterized by IR, mass, and NMR spectroscopy, and elemental analysis .
Synthesis Analysis
“N-(4-Chlorophenyl)-N-thiocarbamoyl-β-alanine” was obtained by condensation of β-alanine with potassium thiocyanate in acetic acid under reflux . Without separation from the reaction mixture, the compound was cyclized with concentrated hydrochloric acid to the more stable dihydropyrimidinone-2-thione .Molecular Structure Analysis
The structure of the synthesized compounds was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .Chemical Reactions Analysis
By treating “N-(4-chlorophenyl)-N-(4,5-dihydro-4-oxo-2-thiazolyl)-β-alanine” with aromatic or heterocyclic aldehydes in dimethylsulfoxide in the presence of triethylamine, the “N-(4-chlorophenyl)-N-[5-(substituted aryl and heteroarymethylidene)-4-oxo-2(4H)-thiazolyl]-β-alanines” were synthesized .Scientific Research Applications
Synthesis of Azole Heterocycles
N-(4-Chlorophenyl)-β-alanine has been shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . Azole heterocycles are a class of organic compounds that contain a five-membered aromatic ring of two or more different elements. They are widely used in the pharmaceutical industry due to their diverse biological activities.
Antimicrobial Activity
Some of the compounds synthesized from N-(4-Chlorophenyl)-β-alanine have demonstrated antibacterial activity against Rhizobium radiobacter . Rhizobium radiobacter is a soil-borne, Gram-negative bacterium, which can cause ‘crown gall’ disease, an economically important disease of many plants .
Growth Stimulators of Agricultural Crops
N-Substituted β-alanines, a group that includes N-(4-Chlorophenyl)-β-alanine, have been studied for their biological activity as growth stimulators of agricultural crops .
Antagonists of Lysophosphatidic Acid
These compounds have also been studied for their potential use as antagonists of lysophosphatidic acid (receptor EDG-2), which could be useful as a medicament .
Antimalarial Activity
N-Substituted β-alanines have been studied for their antimalarial activity .
Intermediate Products in the Synthesis of Various Derivatives
N-(4-Chlorophenyl)-β-alanine is an intermediate product in the synthesis of various derivatives such as azetidine, dihydroquinoline, dihydropyrimidinedione, and tetrahydropyridine .
Inhibitor of Tryptophan Hydroxylase
4-Chloro-DL-phenylalanine, a compound similar to N-(4-Chlorophenyl)-β-alanine, is an irreversible tryptophan hydroxylase inhibitor that depletes serotonin in the brain . This could have potential applications in the treatment of conditions related to serotonin levels in the brain.
Mechanism of Action
Target of Action
Alanine, N-(4-chlorophenyl)-2-methyl-, also known as 2-(4-chloroanilino)-2-methylpropanoic acid, is a synthetic intermediate for the synthesis of azole heterocycles Similar compounds have been studied for their biological activity, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory effects .
Mode of Action
It’s known that the compound is used as a synthetic intermediate for the synthesis of azole heterocycles . Azoles are a class of compounds that interfere with the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting an antifungal effect.
Biochemical Pathways
It’s known that n-substituted β-alanines, a class of compounds to which this compound belongs, are intermediate products in the synthesis of various derivatives including azetidine, dihydroquinoline, dihydropyrimidinedione, and tetrahydropyridine . These derivatives have various biological activities and can affect multiple biochemical pathways.
Pharmacokinetics
New β-alanine derivatives are known to be orally available , suggesting that this compound may also have good oral bioavailability.
Result of Action
Some of the synthesized compounds using alanine, n-(4-chlorophenyl)-2-methyl- as an intermediate have shown antibacterial activity against rhizobium radiobacter .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target organisms .
properties
IUPAC Name |
2-(4-chloroanilino)-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(13)14)12-8-5-3-7(11)4-6-8/h3-6,12H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWFXFNZHAOBJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374027 | |
Record name | Alanine, N-(4-chlorophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alanine, N-(4-chlorophenyl)-2-methyl- | |
CAS RN |
17413-86-4 | |
Record name | Alanine, N-(4-chlorophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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